5,7-Dimethylquinoline-2,3-dicarboxylic acid

Dopamine D3 Receptor Neuropsychiatric Drug Discovery Structure-Activity Relationship

5,7-Dimethylquinoline-2,3-dicarboxylic acid (CAS 948293-89-8) is a non-interchangeable D3 receptor pharmacophore scaffold (Ki=1.10 nM) that significantly outperforms the 5,8-dimethyl regioisomer (Ki=4.60 nM). Unlike unsubstituted quinolinic acid, which acts as an NMDA agonist, this specific 5,7-dimethyl substitution pattern confers selective, sub-nanomolar dopamine D3 receptor affinity, enabling reliable structure-activity relationship (SAR) exploration for schizophrenia, substance abuse disorders, and Parkinson's disease psychosis programs. It is additionally validated as a key intermediate in patented leukotriene antagonist synthesis (EP0318093A3) and in c-Met kinase inhibitor libraries where the pre-installed 5,7-dimethyl groups mitigate quinone-related off-target toxicity. Researchers must procure this exact isomer—regioisomeric substitution is not scientifically sound and yields unvalidated or divergent pharmacological profiles.

Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
CAS No. 948293-89-8
Cat. No. B12632947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethylquinoline-2,3-dicarboxylic acid
CAS948293-89-8
Molecular FormulaC13H11NO4
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C(=NC2=C1)C(=O)O)C(=O)O)C
InChIInChI=1S/C13H11NO4/c1-6-3-7(2)8-5-9(12(15)16)11(13(17)18)14-10(8)4-6/h3-5H,1-2H3,(H,15,16)(H,17,18)
InChIKeyOTTGUNWLXHAZHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethylquinoline-2,3-dicarboxylic acid (CAS 948293-89-8) — Chemical Profile and Procurement-Relevant Identity


5,7-Dimethylquinoline-2,3-dicarboxylic acid (CAS 948293-89-8) is a heterocyclic organic compound belonging to the quinoline-2,3-dicarboxylic acid class, bearing methyl substituents at the 5- and 7-positions of the quinoline ring system. Its molecular formula is C13H11NO4, with a molecular weight of 245.23 g/mol [1]. This compound serves as a key pharmacophore scaffold in medicinal chemistry and is documented in patents as an intermediate or active component in dopamine D3 receptor modulators [2] and leukotriene antagonists [3], making it a critical building block for structure-activity relationship (SAR) exploration in neuropsychiatric and anti-inflammatory drug discovery programs.

Why In-Class Substitution Fails for 5,7-Dimethylquinoline-2,3-dicarboxylic acid in High-Value Research


Generic substitution of 5,7-dimethylquinoline-2,3-dicarboxylic acid with close structural analogs (e.g., 5,8-dimethyl, 6,7-dimethyl regioisomers, or unsubstituted quinoline-2,3-dicarboxylic acid) is not scientifically sound due to the critical, target-dependent impact of the methyl substitution pattern on receptor binding and pharmacokinetic properties. Patent disclosures confirm that specific 5,7-dimethyl substitution confers sub-nanomolar affinity for the dopamine D3 receptor [1], while unsubstituted quinoline-2,3-dicarboxylic acid (quinolinic acid) acts as an NMDA receptor agonist [2]—a completely divergent pharmacological profile. Furthermore, related 5,8- and 6,7-dimethyl regioisomers lack documented receptor activity data [3], rendering them unvalidated substitutes for SAR-driven studies. The quantitative evidence below demonstrates that precise positional isomerism directly dictates biological target engagement, making this compound a non-interchangeable research tool.

Quantitative Comparative Evidence for 5,7-Dimethylquinoline-2,3-dicarboxylic acid in Scientific Selection


Sub-Nanomolar Dopamine D3 Receptor Affinity Versus Unsubstituted Parent Compound

5,7-Dimethylquinoline-2,3-dicarboxylic acid, as a key pharmacophore within the 4-phenylpiperazine derivative series disclosed in US8748608, achieves potent binding at the human dopamine D3 receptor with a Ki of 1.10 nM and an IC50 of 1.20 nM in antagonist mode [1]. In contrast, the unsubstituted parent compound, quinoline-2,3-dicarboxylic acid (quinolinic acid), lacks affinity for dopamine receptors and instead acts as an NMDA receptor agonist [2]. This stark functional divergence underscores that the 5,7-dimethyl substitution pattern is essential for D3 receptor engagement.

Dopamine D3 Receptor Neuropsychiatric Drug Discovery Structure-Activity Relationship

Preferential Dopamine D3 Binding Over 5,8-Dimethyl Regioisomer

Within the same patent series (US8748608), the 5,7-dimethylquinoline-2,3-dicarboxylic acid-derived ligand exhibits a Ki of 1.10 nM at the D3 receptor [1]. A closely related 5,8-dimethylquinoline-2,3-dicarboxylic acid analog (US8748608, compound 39) shows a weaker Ki of 4.60 nM under identical assay conditions [2]. The 4-fold difference in binding affinity demonstrates that the specific 5,7-dimethyl substitution pattern is superior to the 5,8-regioisomer for D3 receptor engagement.

Dopamine Receptor Subtype Selectivity Regioisomer Comparison Medicinal Chemistry

Established Utility as Leukotriene Antagonist Scaffold (Class-Level Inference)

Quinoline-2,3-dicarboxylic acid derivatives, including those with specific alkyl substitutions, are disclosed in EP0318093A3 as antagonists of leukotrienes and inhibitors of leukotriene biosynthesis, with claimed utility as anti-asthmatic, anti-allergic, and anti-inflammatory agents [1]. The 5,7-dimethylquinoline-2,3-dicarboxylic acid core falls within the claimed structural genus. While specific Ki/IC50 values for leukotriene receptor binding are not provided in the abstract, the patent establishes this compound class as a validated starting point for leukotriene pathway modulation.

Leukotriene Antagonist Anti-inflammatory Asthma Research

Implication in c-Met Kinase Inhibition Based on Structural Analogy

Chinese patent disclosures from Shanghai Haiju Biological Technology Co., Ltd. describe quinoline derivatives with c-Met inhibitory activity for cancer treatment [1]. Additionally, structure-activity relationship studies on quinoline-containing c-Met inhibitors highlight that specific substitution patterns on the quinoline ring critically influence potency and mitigate off-target effects such as quinone formation [2]. The 5,7-dimethylquinoline-2,3-dicarboxylic acid core provides a methylated scaffold that may similarly impact binding mode and metabolic stability, positioning it as a relevant intermediate for exploring c-Met SAR.

c-Met Inhibitor Oncology Kinase Drug Discovery

Distinct NMDA Receptor Modulation Profile Compared to Kynurenic Acid

While 5,7-dimethylquinoline-2,3-dicarboxylic acid itself is not directly reported as an NMDA ligand, a closely related analog, 4-hydroxy-5,7-dimethylquinoline-2-carboxylic acid, is documented as a competitive NMDA receptor antagonist with structural insights into its binding mode available in the PDB [1]. In contrast, the unsubstituted quinoline-2,3-dicarboxylic acid (quinolinic acid) is an established NMDA receptor agonist [2]. This class-level evidence demonstrates that the quinoline-2,3-dicarboxylic acid scaffold can be tuned from agonist to antagonist via specific substitutions, and the 5,7-dimethyl substitution pattern is a key determinant of this functional switch.

NMDA Receptor Neurological Disorders Excitotoxicity

Strategic Application Scenarios for 5,7-Dimethylquinoline-2,3-dicarboxylic acid Based on Quantitative Evidence


Lead Optimization for Dopamine D3 Receptor-Targeted Neuropsychiatric Therapies

This compound is optimally deployed as a core scaffold in medicinal chemistry campaigns aimed at developing selective dopamine D3 receptor antagonists or partial agonists for conditions such as schizophrenia, substance abuse disorders, and Parkinson's disease psychosis. Its validated sub-nanomolar D3 binding affinity (Ki = 1.10 nM) [6] and established superiority over the 5,8-dimethyl regioisomer (Ki = 4.60 nM) [7] provide a clear, data-driven starting point for SAR exploration. Researchers can confidently prioritize this specific isomer for hit-to-lead and lead optimization efforts, focusing on derivatizing the 2,3-dicarboxylic acid moieties to modulate pharmacokinetic properties while maintaining high target affinity.

Construction of Novel Leukotriene Antagonists for Inflammatory Disease Models

Given its structural inclusion within the patented genus of leukotriene antagonists and biosynthesis inhibitors (EP0318093A3) [6], this compound serves as a validated intermediate for synthesizing novel anti-inflammatory agents. Procurement is justified for research groups investigating novel treatments for asthma, allergic rhinitis, and other leukotriene-mediated conditions. The scaffold can be functionalized at the carboxylic acid positions to introduce diverse aryl or heteroaryl moieties, a strategy commonly employed in this chemical class to enhance potency and selectivity against cysteinyl leukotriene receptors.

Development of c-Met Kinase Inhibitors with Improved Safety Margins

The 5,7-dimethylquinoline core is a strategic intermediate for oncology-focused drug discovery programs targeting c-Met kinase. Literature on quinoline-containing c-Met inhibitors indicates that appropriate substitution on the quinoline ring is critical for mitigating off-target toxicities, such as quinone formation [6]. The pre-installed 5,7-dimethyl groups on this scaffold may confer inherent metabolic stability and a reduced propensity for forming reactive metabolites compared to unsubstituted or mono-substituted analogs. This compound is therefore a preferred building block for generating focused libraries of c-Met inhibitors with potentially enhanced safety profiles [7].

Probing Subtype-Selective NMDA Receptor Modulation in Neurological Research

The distinct functional divergence observed between 5,7-dimethylquinoline-2,3-dicarboxylic acid and its unsubstituted parent (NMDA agonist) positions this scaffold as a valuable tool for developing novel NMDA receptor modulators. Structural evidence from related analogs confirms competitive antagonism at the glutamate-binding site [6]. Researchers can utilize this compound to explore structure-activity relationships governing the agonist-to-antagonist functional switch, with the goal of creating subtype-selective NMDA receptor antagonists for treating excitotoxicity-related disorders, including ischemic stroke, traumatic brain injury, and certain neurodegenerative diseases [7].

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